Tert-butyl 2-amino-3-(1,3-dimethylpyrazol-4-yl)propanoate
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Description
“Tert-butyl 2-amino-3-(1,3-dimethylpyrazol-4-yl)propanoate” is a complex organic compound. It likely contains an amino group (-NH2), a tert-butyl group ((CH3)3C-), a propanoate group (-CH2CH2COO-), and a 1,3-dimethylpyrazol-4-yl group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex, with multiple functional groups attached to the central carbon chain . The presence of the pyrazole ring and the tert-butyl group would likely have significant effects on the compound’s chemical properties .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the tert-butyl group could make it relatively nonpolar and hydrophobic, while the amino and ester groups could allow for hydrogen bonding .Mechanism of Action
Future Directions
The future directions for research on this compound would likely depend on its intended use. For example, if it were a potential drug, future research could focus on optimizing its synthesis, studying its mechanism of action, and evaluating its safety and efficacy in preclinical and clinical trials .
Properties
IUPAC Name |
tert-butyl 2-amino-3-(1,3-dimethylpyrazol-4-yl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O2/c1-8-9(7-15(5)14-8)6-10(13)11(16)17-12(2,3)4/h7,10H,6,13H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPGSYVCDVMQTJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1CC(C(=O)OC(C)(C)C)N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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